molecular formula C12H8O6 B10754024 7-Deshydroxypyrogallin-4-carboxylic acid

7-Deshydroxypyrogallin-4-carboxylic acid

Cat. No.: B10754024
M. Wt: 248.19 g/mol
InChI Key: XCSLJQFPTAZKDV-UHFFFAOYSA-N
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Description

7-Deshydroxypyrogallin-4-carboxylic acid is a phenolic compound derivative with the molecular formula C₁₂H₈O₆ and a molecular mass of 248.0323–248.0343 . It has been identified in plant extracts, including Holigarna arnottianavia leaves and Thai herbal antiplasmodial preparations, using liquid chromatography-mass spectrometry (LC-MS) . Structurally, it is characterized by a pyrogallin backbone (trihydroxybenzene) with a carboxylic acid substituent at the 4-position and a deshydroxy modification at the 7-position. This configuration distinguishes it from simpler phenolic acids like gallic acid or ellagic acid derivatives.

Properties

Molecular Formula

C12H8O6

Molecular Weight

248.19 g/mol

IUPAC Name

3,4,5-trihydroxy-6-oxobenzo[7]annulene-8-carboxylic acid

InChI

InChI=1S/C12H8O6/c13-7-2-1-5-3-6(12(17)18)4-8(14)11(16)9(5)10(7)15/h1-4,13,15H,(H,14,16)(H,17,18)

InChI Key

XCSLJQFPTAZKDV-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C2=C(C(=O)C=C(C=C21)C(=O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-deshydroxypyrogallin-4-carboxylic acid can be achieved through several methods. One common approach involves the oxidation of primary alcohols or aldehydes using oxidizing agents such as potassium permanganate (KMnO₄) in an acidic, alkaline, or neutral medium . Another method involves the hydrolysis of nitriles or amides in the presence of catalysts (H⁺ or OH⁻) to form the corresponding carboxylic acids . Additionally, the carboxylation of Grignard reagents with carbon dioxide followed by acidification can also yield carboxylic acids .

Industrial Production Methods: Industrial production of this compound typically involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity. The choice of method depends on the availability of starting materials and the desired scale of production.

Chemical Reactions Analysis

Types of Reactions: 7-Deshydroxypyrogallin-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form more complex derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The carboxylic acid group can be substituted with other functional groups through nucleophilic acyl substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromic acid.

    Reduction: Lithium aluminum hydride (LiAlH₄), borane (BH₃/THF).

    Substitution: Thionyl chloride (SOCl₂) for conversion to acid chlorides, followed by nucleophilic substitution.

Major Products Formed:

    Oxidation: Formation of more oxidized derivatives.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of esters, amides, or other substituted derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound belongs to the broader class of phenolic acids, which are widely studied for their antioxidant, anti-inflammatory, and antimicrobial properties. Below, we compare its structural and physicochemical properties with similar compounds identified in the same studies.

Table 1: Structural and Physicochemical Comparison of 7-Deshydroxypyrogallin-4-Carboxylic Acid and Analogues

Compound Name Molecular Formula Molecular Mass Retention Time (min) Class/Source
This compound C₁₂H₈O₆ 248.0323 0.941 , 12.218 Phenolic acid derivative (plant extracts)
3,4-O-Dimethylgallic acid C₉H₁₀O₅ 198.0530 13.320 Methylated gallic acid derivative
Dihydroferulic acid 4-O-glucuronide C₁₆H₂₀O₁₀ 372.1052 11.854 Glucuronidated phenolic acid
1-O-Galloylpedunculagin C₄₁H₂₈O₂₆ 936.0853 11.729 Ellagitannin (complex polyphenol)
Aureusidin 6-O-glucoside C₂₁H₂₀O₁₁ 448.1002 12.455 Flavonoid glycoside
Key Observations:

Structural Complexity :

  • This compound is less complex than ellagitannins like 1-O-Galloylpedunculagin (C₄₁H₂₈O₂₆) but more hydroxylated than methylated derivatives such as 3,4-O-Dimethylgallic acid .
  • Unlike Dihydroferulic acid 4-O-glucuronide, it lacks a glucuronide moiety, which typically enhances water solubility and metabolic stability .

Mass and Retention Time: The compound’s mass (~248 Da) places it between smaller phenolic acids (e.g., 3,4-O-Dimethylgallic acid at 198 Da) and mid-sized glycosides (e.g., Aureusidin 6-O-glucoside at 448 Da) . Retention times vary significantly across studies due to differences in chromatographic conditions .

In contrast, compounds like 1-O-Galloylpedunculagin (a known ellagitannin) are well-documented for antioxidant and antiparasitic activities .

Research Findings and Implications

  • Natural Occurrence : The compound is cataloged in phytochemical databases (ID: 7501350) and has been isolated from diverse plant species, underscoring its role in plant secondary metabolism .
  • Analytical Challenges : Discrepancies in reported masses (248.0323 vs. 248.0343) may arise from variations in ionization techniques or instrument calibration during LC-MS analysis .
  • Potential Applications: While its bioactivity remains understudied, structural analogs like gallic acid derivatives are exploited in nutraceuticals and pharmaceuticals, suggesting avenues for future research .

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